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Compound of Interest

Compound Name: 4-Chloro-2-nitroaniline

Cat. No.: B028928 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2-nitroaniline, a compound of interest in various chemical and pharmaceutical

research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental

protocols for data acquisition. This document is intended for researchers, scientists, and

professionals in drug development who require detailed analytical data for this compound.

Spectroscopic Data Summary
The spectroscopic data for 4-Chloro-2-nitroaniline is summarized in the tables below,

providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 4-Chloro-2-
nitroaniline. The ¹H and ¹³C NMR data are presented below.

Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-2-nitroaniline[1][2]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

Data not fully

available in

search results

Note: Specific peak assignments and coupling constants for ¹H NMR were not fully available in

the aggregated search results. Researchers should refer to the raw spectral data for detailed

interpretation.

Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-2-nitroaniline[3][4]

Chemical Shift (δ) ppm Assignment

Data not fully available in search results

Note: Specific peak assignments for ¹³C NMR were not fully available in the aggregated search

results. The number of unique carbon signals is consistent with the molecular structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-Chloro-2-nitroaniline.

The characteristic absorption bands are listed below.

Table 3: IR Spectroscopic Data for 4-Chloro-2-nitroaniline[5][6][7]
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3300 Strong N-H stretch (amine)

~1620-1580 Strong N-H bend (amine)

~1520-1480 Strong Asymmetric NO₂ stretch

~1350-1310 Strong Symmetric NO₂ stretch

~1300-1250 Medium C-N stretch (aromatic amine)

~850-750 Strong
C-H out-of-plane bend

(aromatic)

~750-700 Strong C-Cl stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 4: UV-Vis Spectroscopic Data for 4-Chloro-2-nitroaniline[6][8]

λmax (nm) Solvent Notes

~398 Ethanol UV cut-off wavelength.[8]

Specific λmax not available Not specified

Sadtler Research Laboratories

Spectral Collection data exists.

[6]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

NMR Spectroscopy Protocol
This protocol outlines the preparation and analysis of a sample of 4-Chloro-2-nitroaniline for

NMR spectroscopy.[9][10][11]
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Sample Preparation:

Accurately weigh approximately 10-20 mg of 4-Chloro-2-nitroaniline for ¹H NMR, or 20-

50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d6) in a clean, dry vial.[2][4]

Ensure complete dissolution by gentle vortexing or sonication.

Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.

The final solution height in the NMR tube should be approximately 4-5 cm.

Data Acquisition:

Wipe the outside of the NMR tube to remove any contaminants.

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H and/or ¹³C NMR spectra using standard acquisition parameters. For

aromatic compounds, the spectral window for ¹H NMR is typically 0-12 ppm and for ¹³C

NMR is 0-160 ppm.[12][13]

IR Spectroscopy Protocol (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of

solid 4-Chloro-2-nitroaniline.[7][14][15][16]

Sample Preparation:

Grind 1-2 mg of 4-Chloro-2-nitroaniline with approximately 100-200 mg of dry,

spectroscopic grade KBr using an agate mortar and pestle.
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The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

Transfer the powder into a pellet-pressing die.

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol
This protocol details the procedure for obtaining a UV-Vis absorption spectrum of 4-Chloro-2-
nitroaniline in solution.[17][18][19]

Sample Preparation:

Prepare a stock solution of 4-Chloro-2-nitroaniline of a known concentration in a UV-

transparent solvent (e.g., ethanol or methanol).

From the stock solution, prepare a series of dilutions to a concentration range that gives

an absorbance reading between 0.1 and 1.0.

Prepare a blank sample containing only the solvent.

Data Acquisition:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer.

Run a baseline correction or "zero" the instrument with the blank.

Rinse the cuvette with the sample solution before filling it.
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Place the sample cuvette in the spectrophotometer.

Scan the sample across the desired wavelength range (e.g., 200-600 nm) to obtain the

absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Chloro-2-nitroaniline.
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Caption: General workflow for spectroscopic analysis of 4-Chloro-2-nitroaniline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b028928?utm_src=pdf-body
https://www.benchchem.com/product/b028928?utm_src=pdf-body-img
https://www.benchchem.com/product/b028928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b028928#spectroscopic-data-nmr-ir-uv-vis-of-4-chloro-
2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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